molecular formula C19H19N5O4S B11220100 ethyl 2-({[1-(1H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-({[1-(1H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11220100
M. Wt: 413.5 g/mol
InChI Key: JJSPVSPXXLDLSY-UHFFFAOYSA-N
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Description

Ethyl 2-({[1-(1H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that features a combination of indazole, pyrrolidinone, and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-({[1-(1H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({[1-(1H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the indazole, pyrrolidinone, or thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-({[1-(1H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.

    Biological Studies: The compound is used to study its interactions with various enzymes and receptors.

    Drug Development: It serves as a lead compound for the development of new pharmaceuticals targeting specific diseases.

    Industrial Applications: The compound’s unique structure makes it useful in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of ethyl 2-({[1-(1H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The indazole moiety can bind to specific active sites, while the pyrrolidinone and thiazole rings contribute to the overall binding affinity and specificity. This compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its multi-functional structure, which allows it to interact with multiple molecular targets and exhibit a broad range of biological activities. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C19H19N5O4S

Molecular Weight

413.5 g/mol

IUPAC Name

ethyl 2-[[1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C19H19N5O4S/c1-3-28-18(27)15-10(2)20-19(29-15)21-17(26)11-8-14(25)24(9-11)16-12-6-4-5-7-13(12)22-23-16/h4-7,11H,3,8-9H2,1-2H3,(H,22,23)(H,20,21,26)

InChI Key

JJSPVSPXXLDLSY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2CC(=O)N(C2)C3=NNC4=CC=CC=C43)C

Origin of Product

United States

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